molecular formula C17H17NO3 B1594575 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 24833-47-4

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B1594575
CAS RN: 24833-47-4
M. Wt: 283.32 g/mol
InChI Key: YQOHPRYMRZWLTA-UHFFFAOYSA-N
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Description

“2-benzoyl-N,N-bis(2-hydroxyethyl)benzamide” is a chemical compound with the CAS number 6265-88-9 .

Scientific Research Applications

1. Synthesis and Bioactivity of Derivatives

2-Benzoyl pyrimidine derivatives, related to 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, have been designed and synthesized, demonstrating significant fungicidal activities. Compounds like 4AHl and 4AFd show activity comparable to reference fungicides against cucumber powdery mildew (Lü et al., 2015).

2. Metabolic Conversion and Stability

Studies on N-methylbenzamides, including structures related to 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, reveal insights into their metabolic conversion. N-(Hydroxymethyl)-benzamide, for instance, was identified as a major metabolite with implications for stability under various conditions (Ross et al., 1983).

3. Selective 2'-Benzoylation in RNA Synthesis

Selective benzoylation of ribonucleosides, akin to the 2-benzoyl group in 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, has been explored. This process is crucial for synthesizing oligoribonucleotides and DNA-RNA mixtures, aiding in understanding RNA structures and functions (Kempe et al., 1982).

4. Novel Applications in Parasite Inhibition

N-benzoyl-2-hydroxybenzamides, structurally similar to 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, have shown promising results in inhibiting Toxoplasma gondii. This discovery could lead to new treatments for diseases caused by apicomplexan parasites (Fomovska et al., 2012).

5. Structural and Conformational Studies

Research into compounds like N-(4-Chlorophenyl)-2-methylbenzamide, structurally related to 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide,provides valuable insights into their molecular structures and conformational dynamics. Such studies help understand how molecular structures influence physical and chemical properties, which is crucial for drug design and other applications (Gowda et al., 2009).

6. Application in Asymmetric Synthesis

The use of benzoyl groups in asymmetric Michael addition reactions, as observed in compounds related to 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, has been explored for synthesizing chiral compounds. These methods are crucial for the development of pharmaceuticals and fine chemicals with specific stereochemical configurations (Inokuma et al., 2006).

7. Insights into Polymorphism

Studies on polymorphs of benzoyl derivatives, like 2-Benzoyl-N,N-diethylbenzamide, provide insights into the polymorphic behavior of these compounds. Understanding polymorphism is vital for pharmaceuticals, as different forms can have varying solubility, stability, and bioavailability (de Moraes et al., 2021).

Safety And Hazards

The safety data sheet (SDS) for “2-benzoyl-N,N-bis(2-hydroxyethyl)benzamide” provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18(11-12-19)17(21)15-10-6-5-9-14(15)16(20)13-7-3-2-4-8-13/h2-10,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOHPRYMRZWLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179544
Record name 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide

CAS RN

24833-47-4
Record name 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24833-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024833474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Bodireddy, K Krishnaiah, PK Babu… - … Process Research & …, 2017 - ACS Publications
Nefopam hydrochloride is extensively used in most of the European countries until today as an analgesic because of its non-opiate (non-narcotic) and non-steroidal action with fewer …
Number of citations: 4 pubs.acs.org

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